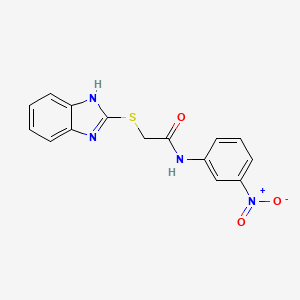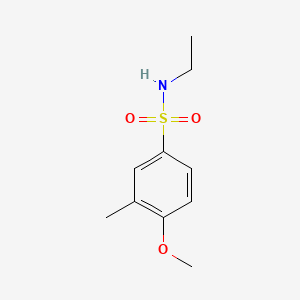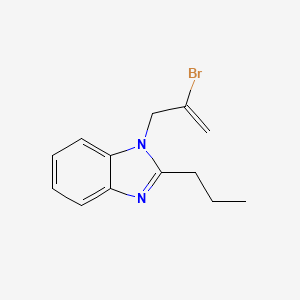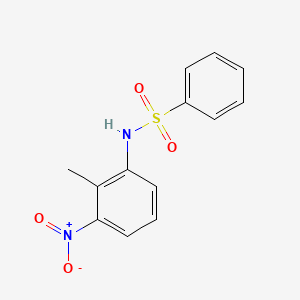![molecular formula C17H15N3O4 B5747368 (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5747368.png)
(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE is an organic compound that features both acetylamino and nitrophenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Acetylamino Group: This can be achieved by acetylation of an aniline derivative.
Formation of the Nitro Group: Nitration of a benzene ring is a common method to introduce a nitro group.
Coupling Reaction: The final step involves a coupling reaction between the acetylamino and nitrophenyl intermediates, often facilitated by a base or a catalyst under controlled conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution Reactions: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity:
Medicine
Pharmaceuticals: May serve as a lead compound for the development of new drugs.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for (E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE: Without the (E) configuration.
N-[3-(ACETYLAMINO)PHENYL]-3-(4-AMINOPHENYL)-2-PROPENAMIDE: With an amino group instead of a nitro group.
Eigenschaften
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12(21)18-14-3-2-4-15(11-14)19-17(22)10-7-13-5-8-16(9-6-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGBJBGIZPRRCN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B5747293.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)

![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,4-dimethylbenzoate](/img/structure/B5747314.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)

![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)

![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)

![N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
